2-Methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of both a pyrazole moiety and a propanoic acid structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug discovery.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their anti-inflammatory, analgesic, and anticancer properties. The specific compound, 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, can be sourced from chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, which provide analytical data and purity information for research purposes .
The synthesis of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
The detailed steps of synthesis can vary based on the starting materials and desired functional groups .
The molecular formula of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is . Its structure features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
, providing a unique representation of its molecular structure .
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazoles, including:
These reactions are significant in modifying the compound for further applications in drug design and synthesis .
The mechanism of action for 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid largely depends on its biological targets. Pyrazole derivatives often interact with enzymes or receptors involved in inflammatory pathways. For instance:
Quantitative data on its efficacy can vary based on experimental conditions .
The physical properties of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid include:
Chemical properties include:
These properties are crucial for determining its applicability in various scientific experiments .
The applications of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid span several fields:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3